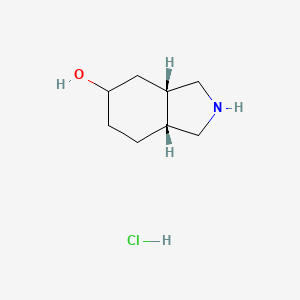
cis-Octahydro-isoindol-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Octahydro-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a derivative of isoindoline and is characterized by its unique structure, which includes a cis-configuration of the octahydro-isoindoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Octahydro-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and substituted isoindoline derivatives .
Scientific Research Applications
cis-Octahydro-isoindol-5-ol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-Octahydro-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its mechanism of action .
Comparison with Similar Compounds
Octahydro-isoindoline: A fully saturated derivative of isoindoline.
Isoindoline: The parent compound with a similar ring structure but without the cis-configuration.
Hydroxyisoindoline: A hydroxylated derivative of isoindoline.
Uniqueness: cis-Octahydro-isoindol-5-ol hydrochloride is unique due to its cis-configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
cis-Octahydro-isoindol-5-ol hydrochloride, also referred to as octahydro-1H-isoindol-5-ol hydrochloride, is a bicyclic compound characterized by its saturated isoindole structure. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₃ClN
- Molecular Weight : Approximately 175.65 g/mol
- Structure : The compound features a hydroxyl group at the 5-position, enhancing its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Neuroprotective Effects :
- Studies have shown that this compound may modulate neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This suggests potential applications in treating mood disorders such as anxiety and depression .
-
Antimicrobial Properties :
- Preliminary investigations indicate that octahydro-1H-isoindol-5-ol hydrochloride may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment .
- Pharmacological Interactions :
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to various biological effects. Ongoing research aims to elucidate these interactions further .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Potential
A study focused on the neuroprotective potential of octahydro-1H-isoindol-5-ol hydrochloride demonstrated its ability to reduce immobility time in forced swim tests in animal models. This suggests an antidepressant-like effect, warranting further exploration into its mechanisms and therapeutic uses for mood disorders .
Case Study: Antimicrobial Activity
In vitro assays have indicated that this compound exhibits antimicrobial properties against various bacterial strains. These findings highlight the need for additional studies to determine its efficacy and potential applications in clinical settings .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, emphasizing controlled conditions to achieve desired purity and yield. Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1 |
InChI Key |
RQZXEQGQTRITTG-GZVYQWMRSA-N |
Isomeric SMILES |
C1CC(C[C@H]2[C@@H]1CNC2)O.Cl |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















